5-Bromo-4-cyano-2-nitrophenylacetic acid
Overview
Description
5-Bromo-4-cyano-2-nitrophenylacetic acid is an organic compound that belongs to the nitrophenylacetic acid class of molecules. It has the molecular formula C9H5BrN2O4 and a molecular weight of 285.05 g/mol. This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenylacetic acid backbone.
Preparation Methods
The synthesis of 5-Bromo-4-cyano-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-2-nitrophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Bromo-4-cyano-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-4-cyano-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of drug candidates. Its derivatives are evaluated for their pharmacological activities and potential as therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyano-2-nitrophenylacetic acid involves its interaction with molecular targets in biological systems. The presence of functional groups such as bromine, cyano, and nitro allows the compound to engage in various chemical interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
5-Bromo-4-cyano-2-nitrophenylacetic acid can be compared with other similar compounds, such as:
4-Cyano-2-nitrophenylacetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-nitrophenylacetic acid:
5-Bromo-4-cyano-2-aminophenylacetic acid: Contains an amino group instead of a nitro group, leading to different chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(5-bromo-4-cyano-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)8(12(15)16)2-6(7)4-11/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJOVJWRQFCHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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